molecular formula C10H13BrO2 B2447116 1-(2-Bromoethoxy)-4-ethoxybenzene CAS No. 54646-18-3

1-(2-Bromoethoxy)-4-ethoxybenzene

Cat. No.: B2447116
CAS No.: 54646-18-3
M. Wt: 245.116
InChI Key: GWIJIQSINPWYNU-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-4-ethoxybenzene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromoethoxy group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromoethoxy)-4-ethoxybenzene can be synthesized through the Williamson Ether Synthesis. This method involves the reaction of 4-ethoxyphenol with 2-bromoethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethoxy)-4-ethoxybenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, forming 4-ethoxyphenol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azidoethoxybenzene, thiocyanatoethoxybenzene, and aminoethoxybenzene.

    Oxidation: Products include 4-ethoxybenzaldehyde and 4-ethoxybenzoic acid.

    Reduction: The major product is 4-ethoxyphenol.

Scientific Research Applications

1-(2-Bromoethoxy)-4-ethoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the preparation of polymers and other materials with specific properties.

    Pharmaceuticals: The compound can be used to synthesize potential drug candidates with various biological activities.

    Chemical Biology: It is employed in the study of biochemical pathways and the development of chemical probes.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-4-ethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The ethoxy groups can undergo oxidation or reduction, leading to the formation of various functional groups. These reactions are facilitated by the electron-donating nature of the ethoxy groups, which stabilize the transition states and intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromoethoxy)-2-ethoxybenzene
  • 1-(2-Bromoethoxy)-3-ethoxybenzene
  • 1-(2-Bromoethoxy)-2-methoxybenzene

Uniqueness

1-(2-Bromoethoxy)-4-ethoxybenzene is unique due to its specific substitution pattern on the benzene ring. The presence of both bromoethoxy and ethoxy groups provides a distinct reactivity profile, making it a versatile intermediate in organic synthesis. Compared to its isomers, this compound offers different steric and electronic properties, which can be exploited in various chemical transformations.

Properties

IUPAC Name

1-(2-bromoethoxy)-4-ethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-2-12-9-3-5-10(6-4-9)13-8-7-11/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIJIQSINPWYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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